molecular formula C16H14O5 B016319 Heraclenin CAS No. 2880-49-1

Heraclenin

Cat. No. B016319
CAS RN: 2880-49-1
M. Wt: 286.28 g/mol
InChI Key: CTJZWFCPUDPLME-LLVKDONJSA-N
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Description

Synthesis Analysis

Heraclenin is isolated through column chromatography from the root parts of the plant Prangos pabularia. The extraction process yields heraclenin with a molecular formula of C16H14O5. This compound is of significant interest due to its structural uniqueness and potential applications in various fields, including material science and biotechnology (Banday et al., 2013).

Molecular Structure Analysis

The molecular structure of heraclenin is characterized by various techniques such as X-ray diffraction (XRD), which predicts its structure to be orthorhombic. Structural analysis through SEM and optical microscopy reveals that heraclenin comprises large microcrystals exhibiting irregular surface morphologies. This structural information is crucial for understanding the compound's physical and chemical behaviors and its potential industrial and pharmaceutical applications (Banday et al., 2013).

Chemical Reactions and Properties

Heraclenin's unique chemical structure, particularly the presence of an epoxide group in its side chain, contributes to its distinct chemical properties. For instance, it has been compared with imperatorin, a similar compound lacking an epoxide group, to study its effects on inducing structural chromosome aberrations and sister-chromatid exchanges in human lymphocytes in vitro. The results indicate that the epoxide group significantly influences heraclenin's chemical reactivity, making it a subject of interest for genetic and molecular biology research (Abel & Schimmer, 1986).

Physical Properties Analysis

The physical properties of heraclenin, such as its melting point (112–114 °C) and its formation into large microcrystals with irregular surface morphologies, are key factors in determining its potential applications. The compound's low absorbance in the visible range and its photoluminescence properties, exhibiting good emission at certain wavelengths, make heraclenin a candidate for optoelectronic applications (Banday et al., 2013).

Chemical Properties Analysis

Heraclenin's chemical properties, especially its interaction with light, where it shows indirect allowed and forbidden indirect allowed transitions with optical band gaps around 3.67 eV and 3.91 eV, are significant for its applications in optoelectronics. Its ability to exhibit photoluminescence with good emission in the visible region at specific wavelengths further highlights its potential as a material for optoelectronic devices and biological imaging applications (Banday et al., 2013).

Scientific Research Applications

  • Optoelectronics and Biological Imaging : Heraclenin shows promise in optoelectronics and as fluorophores in biological imaging due to its high transmission and good emission properties. This application is based on its structural properties and emission characteristics in the visible region at certain wavelengths (Banday et al., 2013).

  • Pharmacological Applications : Heraclenin found in fruits like Heracleum candicans has anti-inflammatory properties and is used in the treatment of skin diseases (Govindarajan et al., 2007). Additionally, its cytotoxicity and cell cycle arrest effects have been observed in studies, for instance, in Richardia scabra (Kathirvel, 2016).

  • Genetic Effects : Heraclenin induces chromosome aberrations and sister-chromatid exchanges in human lymphocytes, showing its potential genetic impact (Abel & Schimmer, 1986).

  • Bone Regeneration : Its osteogenic effect on mouse mesenchymal stem cells suggests potential application in bone regeneration (Shanmugam et al., 2019).

  • Antimicrobial Activity : Heraclenin demonstrates antimicrobial activity against various bacteria and fungi, making it a potential candidate for antimicrobial therapies (Widelski et al., 2009).

  • Chemical Synthesis and Analysis : Research has also focused on the methods for determining heraclenin in different plant sources, indicating its significance in phytochemical studies (Rastogi et al., 2007).

Safety And Hazards

Heraclenin is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The observed optical properties of Heraclenin could be due to intramolecular charge transfer (ICT) when excited by any suitable light . The present properties of the compound can be explored for use in opto-electronics and as fluorophores in biological imaging applications .

properties

IUPAC Name

9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJZWFCPUDPLME-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182990
Record name Heraclenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heraclenin

CAS RN

2880-49-1
Record name (+)-Heraclenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2880-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heraclenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heraclenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HERACLENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G71S84CX12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
542
Citations
S Rastogi, MM Pandey, AKS Rawat - Chromatographia, 2007 - Springer
A simple TLC method has been developed for the simultaneous determination of heraclenin and heraclenol in the roots of Heracleum candicans DC The analytes were separated on …
Number of citations: 15 link.springer.com
G Appendino, F Bianchi, A Bader… - Journal of natural …, 2004 - ACS Publications
… Figure 1 shows that heraclenin (2b) could arrest cells at the … 72 h of treatment, suggesting that heraclenin does not induce … On the other hand, heraclenin showed only marginal activity …
Number of citations: 80 pubs.acs.org
G Ozek, S Yur, F Goger, T Ozek… - Chemistry & …, 2019 - Wiley Online Library
Hexane extracts of Heracleum verticillatum, H. sibiricum, H. angustisectum, and H. ternatum were studied for their furanocoumarin content antioxidant potential and acetylcholinesterase …
Number of citations: 14 onlinelibrary.wiley.com
Z Hosseinzadeh, A Ramazani… - Journal of Chemical …, 2019 - academia.edu
Receive Date: 31 January 2018, Revise Date: 15 February 2018, Accept Date: 22 February 2018 Abstract: Heracleum is one of the greatest genera of the Umbelliferae family that has …
Number of citations: 16 www.academia.edu
G Abel, O Schimmer - Mutation Research/Genetic Toxicology, 1986 - Elsevier
… heraclenin only in lacking an epoxide group. An equally strong clastogenic effect was found for both heraclenin … Heraclenin produced a considerable dose-dependent increase in the …
Number of citations: 12 www.sciencedirect.com
H Shanmugam, VN Dharun, BK Biswal… - Chemico-Biological …, 2019 - Elsevier
… of heraclenin towards mMSCs was determined by cell viability assays. To identify the osteogenic potential of heraclenin, … by alizarin red staining upon heraclenin-treatment in mMSCs. …
Number of citations: 9 www.sciencedirect.com
PM Gowri, K Haribabu, H Kishore, O Manjusha… - Current Science, 2011 - JSTOR
Microbial transformation of (+)-heraclenin (1) by Aspergillus niger was studied in growth media to assess its antiplasmodial and antimicrobial activities. It was transformed to (−)-…
Number of citations: 16 www.jstor.org
XB Wang¶, GH Li¶, L Li, LJ Zheng, R Huang… - Natural Product …, 2008 - Taylor & Francis
… However, the nematicidal activities of compounds 8-geranyloxypsoralen, imperatorin, and heraclenin have not been reported. It should be mentioned that the three compounds are …
Number of citations: 38 www.tandfonline.com
JA Banday, FA Mir, AH Kanth, GM Bhat - Optik, 2013 - Elsevier
… We report the structural and optical properties of heraclenin, a furano coumarin, isolated from the ethyl acetate extract of the root parts of the plant Prangos pabularia in present article, in …
Number of citations: 14 www.sciencedirect.com
O Schimmer, G Abel - Mutation Research/Genetic Toxicology, 1986 - Elsevier
… This has also been reported for heraclenin in … of heraclenin with and without irradiation. We wanted to find out whether the epoxide group is involved in the mutagenicity of heraclenin in …
Number of citations: 12 www.sciencedirect.com

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